molecular formula C24H21NO B12897018 4-Benzyl-3-ethoxy-1-phenylisoquinoline CAS No. 63930-05-2

4-Benzyl-3-ethoxy-1-phenylisoquinoline

Cat. No.: B12897018
CAS No.: 63930-05-2
M. Wt: 339.4 g/mol
InChI Key: MPCMVMTXCJWNRG-UHFFFAOYSA-N
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Description

4-Benzyl-3-ethoxy-1-phenylisoquinoline is a synthetic isoquinoline derivative intended for research and development purposes. Isoquinolines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive alkaloids and serving as key intermediates in the synthesis of potential therapeutic agents . This compound is of significant interest for exploring structure-activity relationships (SAR), particularly in the development of new pharmacological tools. The specific substitution pattern of this compound—featuring benzyl, ethoxy, and phenyl groups—suggests its potential utility in diverse research areas. Isoquinoline derivatives are extensively investigated for their antitumor, antibacterial, antiviral, anti-inflammatory, and cardioprotective properties . Furthermore, such functionalized isoquinolines are valuable building blocks in organic synthesis and materials science, serving as ligands or precursors for fluorescent dyes and other functional materials . Researchers can utilize this chemical for lead optimization, mechanism of action studies, and as a precursor in the synthesis of more complex heterocyclic systems via modern, sustainable synthetic methodologies . The presence of multiple aromatic systems makes it a candidate for studies involving intercalation or receptor binding. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63930-05-2

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

4-benzyl-3-ethoxy-1-phenylisoquinoline

InChI

InChI=1S/C24H21NO/c1-2-26-24-22(17-18-11-5-3-6-12-18)20-15-9-10-16-21(20)23(25-24)19-13-7-4-8-14-19/h3-16H,2,17H2,1H3

InChI Key

MPCMVMTXCJWNRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Q & A

Basic: What are the common synthetic routes for preparing 4-Benzyl-3-ethoxy-1-phenylisoquinoline, and how are reaction conditions optimized?

Methodological Answer:
A typical synthesis involves multi-step reactions starting with substituted isoquinoline precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, while alkylation or benzylation steps modify substituents . Optimization often employs factorial design of experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. Statistical methods minimize trial runs while identifying critical parameters, as demonstrated in quinoline synthesis workflows . Characterization via IR, NMR, and mass spectrometry validates intermediate and final products .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) model reaction pathways, transition states, and thermodynamic feasibility. For instance, reaction path search algorithms combined with machine learning can predict regioselectivity in electrophilic substitutions or cycloadditions . Computational tools like Gaussian or ORCA simulate electronic properties (e.g., HOMO-LUMO gaps), guiding experimentalists toward viable reaction conditions. Validation involves comparing computed activation energies with experimental kinetic data .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR identifies substitution patterns and confirms benzyl/ethoxy group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
  • X-ray Crystallography : Resolves crystal structure and steric effects of the phenylisoquinoline core .
  • HPLC-PDA : Assesses purity and monitors reaction progress.

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in NMR) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-carbon correlations to distinguish regioisomers.
  • Dynamic Light Scattering (DLS) : Detects aggregates causing anomalous spectral shifts.
  • Computational NMR Prediction : Tools like ACD/Labs or MestReNova simulate spectra for comparison with experimental data . Cross-validation with alternative techniques (e.g., IR or X-ray) resolves ambiguities.

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by leveraging solubility differences.
  • Centrifugal Partition Chromatography (CPC) : Useful for thermally labile compounds, avoiding silica-induced decomposition .

Advanced: How can membrane technologies improve scalability in the synthesis of this compound?

Methodological Answer:
Membrane reactors enable continuous-flow synthesis, enhancing mass transfer and reducing solvent waste. For example, ceramic membranes with tailored pore sizes separate catalysts (e.g., Pd nanoparticles) from reaction mixtures, enabling reuse and reducing metal contamination . Coupling with in-line analytics (e.g., FTIR) allows real-time monitoring of reaction progression .

Basic: What are the key considerations for designing stability studies of this compound?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways.
  • HPLC-MS : Monitors degradation products (e.g., hydrolysis of ethoxy groups).
  • Kinetic Modeling : Arrhenius equations predict shelf-life under storage conditions .

Advanced: How can surface chemistry studies elucidate the adsorption behavior of this compound in catalytic systems?

Methodological Answer:
Microspectroscopic techniques (e.g., AFM-IR or ToF-SIMS) map adsorption on catalyst surfaces (e.g., Pd/C or zeolites). Computational models (e.g., molecular dynamics) simulate binding energies and orientation effects. Experimental validation involves measuring turnover frequencies (TOF) under varying surface coverage conditions .

Advanced: What strategies integrate machine learning to optimize reaction yields for derivatives of this compound?

Methodological Answer:

  • Feature Engineering : Extract variables (e.g., catalyst loading, solvent polarity, temperature) from historical data.
  • Algorithm Selection : Random forest or neural networks predict optimal conditions for new derivatives.
  • Active Learning : Iteratively update models with high-throughput experimentation (HTE) data to refine predictions .

Basic: How do steric and electronic effects influence the reactivity of the benzyl and ethoxy substituents?

Methodological Answer:

  • Steric Effects : Bulky benzyl groups hinder nucleophilic attack at the isoquinoline C1 position.
  • Electronic Effects : Ethoxy groups donate electron density via resonance, activating the ring for electrophilic substitution. Hammett plots correlate substituent σ values with reaction rates .

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